molecular formula C7H8N2O B2875706 4-cyclopropylpyrimidin-2(1H)-one CAS No. 1215071-65-0

4-cyclopropylpyrimidin-2(1H)-one

Cat. No.: B2875706
CAS No.: 1215071-65-0
M. Wt: 136.154
InChI Key: WWOZFDORBBUYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylpyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a keto group at the 2-position

Mechanism of Action

Target of Action

It is structurally similar to cyprodinil , a broad-spectrum fungicide . Therefore, it might have similar targets and roles.

Mode of Action

If it acts similarly to Cyprodinil, it could be a systemic fungicide that interacts with fungal cells to inhibit their growth .

Pharmacokinetics

Based on its structural similarity to cyprodinil, it might have a low solubility and be unlikely to leach to groundwater . These properties could impact its bioavailability and effectiveness.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-cyclopropylpyrimidin-2(1H)-one. For instance, its persistence in soils and water systems might be influenced by local conditions . It might also be volatile and unlikely to leach to groundwater .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine precursor, followed by oxidation to introduce the keto group at the 2-position. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or halides, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Cyclopropylpyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropylpyrimidin-2-amine: Similar structure but with an amine group instead of a keto group.

    4-Cyclopropyl-6-methylpyrimidine-2-ylamine: Contains an additional methyl group at the 6-position.

    4-Cyclopropyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine: Features a pyrrolidinyl group at the nitrogen position.

Uniqueness

4-Cyclopropylpyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its keto group at the 2-position and cyclopropyl group at the 4-position make it a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

6-cyclopropyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-8-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOZFDORBBUYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.